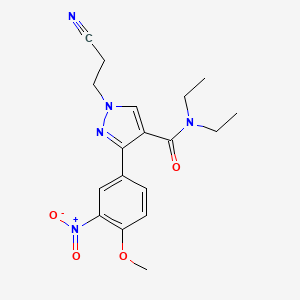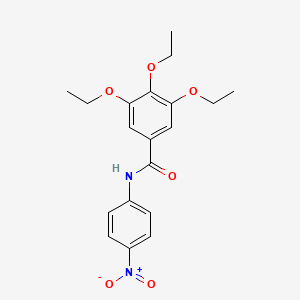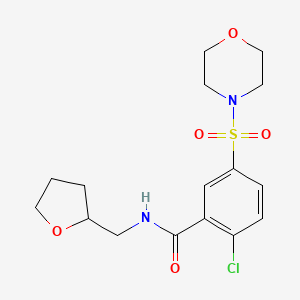
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide, also known as HEDP, is a chelating agent that is commonly used in scientific research. This compound has a wide range of applications and is used in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide works by forming stable complexes with metal ions. The amine and hydroxyl groups in this compound form coordinate bonds with the metal ions, which results in the removal of the metal ions from the solution. This property makes this compound useful in various applications such as metal ion removal, metal complex synthesis, and metal ion imaging studies.
Biochemical and Physiological Effects:
This compound has low toxicity and is generally considered safe for use in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. This compound has been shown to have no significant effects on biochemical or physiological parameters in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in lab experiments include its ability to remove metal ions from solutions, its stability, and its low toxicity. The limitations of using this compound include its high cost, its potential to interfere with other chemical reactions, and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research involving N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. One area of research is the development of new chelating agents that are more effective and less expensive than this compound. Another area of research is the study of the effects of metal ions on biological systems and the development of new metal ion imaging techniques. Finally, the use of this compound in the synthesis of new compounds and materials is an area of research that has the potential to lead to new discoveries and applications.
Synthesemethoden
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylphenylamine with ethylene glycol in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form this compound. Other methods include the reaction of 2-methylphenylamine with ethylene diamine in the presence of a catalyst or the reaction of 2-methylphenylamine with ethylene oxide followed by treatment with ethylenediamine.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to remove metal ions from solutions. This property makes it useful in various fields such as medicine, biology, and chemistry. In medicine, this compound is used as a contrast agent in imaging studies such as MRI and CT scans. In biology, this compound is used to study the effects of metal ions on biological systems. In chemistry, this compound is used to synthesize new compounds and study the properties of metal complexes.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-3-5-9(8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGZLHFLUFSJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)
